![molecular formula C20H26N2O2 B1342266 (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol CAS No. 937604-12-1](/img/structure/B1342266.png)
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol
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Overview
Description
“(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” is a chemical compound with the molecular formula C20H26N2O2 . It has been studied for its potential biological activities .
Synthesis Analysis
A series of compounds similar to “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” were synthesized and evaluated for their in vitro antiproliferative activity . The synthesis process involved the use of various chemical reactions and techniques .Molecular Structure Analysis
The molecular structure of “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” is defined by its molecular formula, C20H26N2O2 . Further details about its structure can be found in chemical databases .Chemical Reactions Analysis
The chemical reactions involving “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” are part of its synthesis process . More specific details about these reactions would require further study.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” can be found in chemical databases . These properties include its molecular structure and formula .Scientific Research Applications
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research, which involves the study of proteomes and their functions. Proteomics is a complex field that encompasses various methodologies to explore the structure, function, and interactions of proteins within an organism .
Antimicrobial Activity
There has been research on compounds structurally related to “(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol” that have shown potential antimicrobial activity. These studies often involve molecular modeling and docking simulations to predict how these compounds interact with bacterial proteins .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . They are believed to interact with proteins such as oxidoreductase .
Mode of Action
It is suggested that the compound may interact with its target proteins, leading to changes in their function . This interaction could potentially inhibit the growth of microbes, thus exhibiting antimicrobial activity .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their inhibition .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight (32643 g/mol) and polar surface area (36 Ų) suggest that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is likely achieved through its interaction with target proteins and interference with essential biochemical pathways .
properties
IUPAC Name |
[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSENUTGPBKPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594823 |
Source
|
Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol | |
CAS RN |
937604-12-1 |
Source
|
Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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